molecular formula C17H16O5 B15095085 Onysilin

Onysilin

Cat. No.: B15095085
M. Wt: 300.30 g/mol
InChI Key: FAUVORGACLCWKX-UHFFFAOYSA-N
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Description

Onysilin is an organic compound with the chemical formula C20H12Cl2N2O2. It is a yellow solid known for its unique structural and electronic properties. This compound is primarily used in the dye industry as a raw material or intermediate for colorants and dyes .

Preparation Methods

The preparation of Onysilin involves various synthetic routes. One common method is the aryl substitution reaction on a benzene ring. Specifically, p-chloroaniline reacts with para-aryl diacid under appropriate conditions to produce a substituted aromatic amine ester. This ester is then subjected to further reactions to yield this compound .

Chemical Reactions Analysis

Onysilin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Aryl substitution reactions are common, where different substituents can be introduced onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Onysilin involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels .

Comparison with Similar Compounds

Onysilin is similar to other flavonoid compounds such as pinostrobin and chrysin. it is unique due to its specific structural features and electronic properties. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUVORGACLCWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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